molecular formula C9H16FN B13015340 {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine

Cat. No.: B13015340
M. Wt: 157.23 g/mol
InChI Key: ASOMTLQNFDJTEX-UHFFFAOYSA-N
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Description

{4-Fluorobicyclo[222]octan-1-yl}methanamine is a chemical compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine typically involves the fluorination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octan-1-amine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or dichloromethane, and at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol
  • {4-Fluorobicyclo[2.2.2]octan-1-yl}methylamine
  • {4-Fluorobicyclo[2.2.2]octan-1-yl}methanone

Uniqueness

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C9H16FN

Molecular Weight

157.23 g/mol

IUPAC Name

(4-fluoro-1-bicyclo[2.2.2]octanyl)methanamine

InChI

InChI=1S/C9H16FN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2

InChI Key

ASOMTLQNFDJTEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CN)F

Origin of Product

United States

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